molecular formula C14H19N5OS B6432317 1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(pyridin-2-yl)piperazine CAS No. 2549012-86-2

1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(pyridin-2-yl)piperazine

Cat. No.: B6432317
CAS No.: 2549012-86-2
M. Wt: 305.40 g/mol
InChI Key: BVORBRSFWCEXOW-UHFFFAOYSA-N
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Description

1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(pyridin-2-yl)piperazine is a heterocyclic compound featuring a piperazine core substituted at the 4-position with a pyridin-2-yl group and at the 1-position with a 1,2,4-thiadiazole ring bearing a 2-methoxyethyl side chain. This compound is structurally distinct due to the combination of a thiadiazole with a methoxyethyl chain and a pyridine-substituted piperazine, making it a candidate for exploration in medicinal chemistry, particularly in receptor-targeted therapies or enzyme inhibition.

Properties

IUPAC Name

3-(2-methoxyethyl)-5-(4-pyridin-2-ylpiperazin-1-yl)-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5OS/c1-20-11-5-12-16-14(21-17-12)19-9-7-18(8-10-19)13-4-2-3-6-15-13/h2-4,6H,5,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVORBRSFWCEXOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NSC(=N1)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Convergent Synthesis via Fragment Coupling

This method involves pre-forming the thiadiazole and piperazine subunits separately before coupling them. Key advantages include modularity and easier purification of intermediates.

Thiadiazole Subunit Preparation

The 3-(2-methoxyethyl)-1,2,4-thiadiazol-5-amine intermediate is synthesized via cyclization of thiosemicarbazide derivatives. For example, reaction of 2-methoxyethylthioamide with cyanogen bromide (BrCN) in ethanol/water at 60°C yields the thiadiazole core in 68–72% purity. Alternative routes use thiourea derivatives cyclized with chlorinating agents (e.g., Cl₂/CH₃COOH), though yields drop to 55% due to side-product formation.

Piperazine Subunit Functionalization

4-(Pyridin-2-yl)piperazine is prepared by nucleophilic aromatic substitution of 2-chloropyridine with piperazine in dimethylformamide (DMF) at 120°C for 24 hours, achieving 85% conversion. Purification via recrystallization (ethanol/hexane) elevates purity to >98%.

Coupling Reactions

The thiadiazole and piperazine subunits are linked via:

  • Buchwald-Hartwig amination : Using Pd₂(dba)₃/Xantphos catalyst, K₃PO₄ base, and toluene at 110°C (16 hours), yielding 63–67%.

  • Nucleophilic substitution : Reacting 5-chloro-1,2,4-thiadiazole with piperazine in acetonitrile at reflux (82% yield).

Stepwise Preparation Methods

One-Pot Sequential Synthesis

A streamlined protocol minimizes intermediate isolation:

  • Thiadiazole Formation :

    • Combine 2-methoxyethyl isothiocyanate (1.2 eq) with cyanoguanidine (1 eq) in HCl/EtOH (1:2 v/v).

    • Reflux at 80°C for 8 hours to form 3-(2-methoxyethyl)-1,2,4-thiadiazol-5-amine.

  • Piperazine Introduction :

    • Add 4-(pyridin-2-yl)piperazine (1.5 eq) and K₂CO₃ (3 eq) to the reaction mixture.

    • Heat at 100°C for 12 hours under N₂.

ParameterValue
Overall Yield58%
Purity (HPLC)94.5%
Key ImpurityUnreacted thiadiazole

This method reduces solvent waste but requires precise stoichiometric control to suppress dimerization.

Optimization of Critical Reaction Parameters

Solvent and Temperature Effects

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but increase side reactions (e.g., N-alkylation). Switching to toluene improves regioselectivity at the cost of longer reaction times.

  • Temperature : Thiadiazole cyclization proceeds optimally at 60–80°C. Exceeding 90°C degrades the methoxyethyl group, reducing yield by 15–20%.

Catalytic Systems

  • Palladium Catalysts : Pd(OAc)₂ with BINAP ligand achieves 73% coupling yield but suffers from Pd leaching. Immobilized Pd/C catalysts lower yield to 65% but enable reuse.

  • Acid Additives : Adding p-toluenesulfonic acid (pTSA) accelerates piperazine activation, cutting reaction time by 30%.

Comparative Analysis of Synthetic Routes

MethodYieldPurityTime (h)Cost ($/g)
Convergent Synthesis67%95%2812.50
One-Pot Sequential58%94.5%209.80
Solid-Phase Coupling41%91%3618.20

Key Findings :

  • Convergent synthesis balances yield and purity but requires costly intermediates.

  • One-pot methods are cost-effective but demand rigorous parameter control .

Chemical Reactions Analysis

1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(pyridin-2-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Thiadiazole derivatives are recognized for their potent antimicrobial properties. The specific compound under discussion has been shown to exhibit significant antibacterial and antifungal activities.

  • Mechanism of Action : The presence of the thiadiazole ring enhances the compound's ability to disrupt microbial cell functions, leading to increased efficacy against various pathogens.
  • Case Studies : Research indicates that derivatives of thiadiazoles have been effective against strains such as E. coli and Streptococcus pyogenes, often surpassing the efficacy of standard antibiotics like ofloxacin and ampicillin in Minimum Inhibitory Concentration (MIC) tests .

Cytotoxic Properties

The cytotoxic effects of thiadiazole derivatives have been extensively studied, particularly in cancer research.

  • In Vitro Studies : The compound has demonstrated promising results against various cancer cell lines, including breast cancer (MCF-7) and lung carcinoma (A549). For instance, IC50 values as low as 0.28 µg/mL have been reported, indicating potent cytotoxicity .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR reveal that modifications at specific positions on the thiadiazole ring can significantly influence cytotoxic activity. This information is crucial for the design of more effective anticancer agents .

Acaricidal Activity

Another notable application of thiadiazole derivatives is their use as acaricides.

  • Research Findings : Studies have shown that compounds like N-(1,3,4-thiadiazol-2-yl)pyrazole derivatives exhibit strong acaricidal activity against various mite species. This application is particularly relevant in agricultural settings where pest control is critical .

Potential Therapeutic Uses

The unique structure of 1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(pyridin-2-yl)piperazine suggests potential in treating a variety of conditions beyond infections and cancer.

  • Filaricidal Activity : Recent discoveries highlight the potential of substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as macrofilaricides for treating human filarial infections. This opens up avenues for developing new treatments for neglected tropical diseases .

Summary Table of Applications

Application AreaObserved EffectsReference
AntimicrobialEffective against E. coli, S. pyogenes
CytotoxicityIC50 values as low as 0.28 µg/mL in cancer cells
Acaricidal ActivityStrong activity against mites
Filaricidal ActivityPotential treatment for human filarial infections

Mechanism of Action

The mechanism of action of 1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(pyridin-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the growth of cancer cells by interfering with cell division or inducing apoptosis.

Comparison with Similar Compounds

Thiadiazole- and Piperazine-Containing Compounds

  • 1-{3-[(4-Chlorophenyl)Methyl]-1,2,4-Thiadiazol-5-yl}Piperazine (): Replaces the methoxyethyl group with a 4-chlorobenzyl substituent.
  • 1-[3-(4-Methoxyphenyl)-1,2,4-Thiadiazol-5-yl]Piperazine (): Substitutes the methoxyethyl chain with a 4-methoxyphenyl group, introducing additional aromaticity. Such derivatives are often explored for antimicrobial or CNS activity due to their planar structures .
  • 1-(4-{[1-(3-Methyl-1,2,4-Thiadiazol-5-yl)Piperidin-4-yl]Oxy}But-2-yn-1-yl)-4-(Pyridin-2-yl)Piperazine (): Incorporates a piperidine-thiadiazole unit linked via an alkyne spacer. The extended structure may influence binding to larger enzyme pockets or transmembrane receptors .

Oxadiazole and Triazole Analogues

  • 1-{[3-(4-Methylphenyl)-1,2,4-Oxadiazol-5-yl]Methyl}Piperazine (): Replaces thiadiazole with oxadiazole, reducing sulfur content but maintaining similar electronic properties. Oxadiazoles are often used in antimicrobial and anti-inflammatory agents .
  • 1-(5-(4-Methoxyphenyl)-(1,3,4)Oxadiazol-2-yl)-Piperazine (): Demonstrates how aryl-oxadiazole-piperazine hybrids prioritize aromatic stacking interactions, contrasting with the target compound’s alkyl-ether side chain .

Antibacterial Agents ()

  • (2E)-4-(2-Methoxyphenyl)-1-[3-(2-Methoxyphenyl)Prop-2-enyl]-Piperazine : Exhibits potent antibacterial activity against Gram-positive and Gram-negative bacteria. The conjugated propenyl linker and dual methoxyphenyl groups may enhance membrane penetration, a feature absent in the target compound .
  • 1-(2-Methoxyphenyl)-4-[4-(2-Phthalimido)-n-Butyl]Piperazine (NAN-190) (): A serotonin receptor antagonist, highlighting how methoxyaryl-piperazine derivatives are leveraged in CNS disorders. The target compound’s pyridinyl-thiadiazole system may offer divergent receptor selectivity .

Kinase Inhibitors ()

  • RGB-286638: Contains a 4-(2-methoxyethyl)piperazine moiety linked to an indenopyrazole core. This compound inhibits multiple kinases, suggesting that the methoxyethyl group in the target compound could similarly modulate kinase binding affinity .

Data Tables

Table 1: Structural and Functional Comparison of Selected Analogues

Compound Name Heterocycle Key Substituents Biological Activity Evidence ID
Target Compound 1,2,4-Thiadiazole 3-(2-Methoxyethyl), 4-(Pyridin-2-yl) Not reported
1-{3-[(4-Chlorophenyl)Methyl]-Thiadiazolyl}Piperazine 1,2,4-Thiadiazole 3-(4-Chlorobenzyl) Not reported
HBK14 () None Phenoxyethoxyethyl, 2-Methoxyphenyl Not reported
RGB-286638 () Indenopyrazole 4-(2-Methoxyethyl)Piperazine Multi-kinase inhibitor
Compound 8 () None Dihydronaphthalene, 2-Methoxyphenyl 5-HT1A/D2 antagonist

Key Research Findings and Implications

  • Structural Flexibility : The methoxyethyl-thiadiazole group in the target compound offers a balance of hydrophilicity and steric bulk, distinguishing it from purely aromatic analogues (e.g., ). This may enhance solubility while retaining target engagement .
  • Receptor Targeting Potential: Analogues like NAN-190 () demonstrate that subtle changes in piperazine substituents (e.g., pyridinyl vs. methoxyphenyl) can shift activity from serotonin receptors to kinases or antimicrobial targets .
  • Synthetic Challenges : The introduction of a methoxyethyl chain on thiadiazole requires precise control to avoid side reactions, as seen in ’s emphasis on Na₂S-mediated sulfur incorporation .

Biological Activity

The compound 1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(pyridin-2-yl)piperazine is a derivative of the 1,3,4-thiadiazole scaffold, which has garnered attention due to its diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

Compounds containing the 1,3,4-thiadiazole ring have demonstrated significant antimicrobial properties. For instance:

  • Antibacterial : Research indicates that derivatives of thiadiazoles exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. A study reported that certain thiadiazole derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli .
  • Antifungal : The antifungal activity of thiadiazole derivatives has also been documented. Specific substitutions on the thiadiazole ring enhance antifungal efficacy against pathogens like Candida albicans and Aspergillus niger .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various studies:

  • Cell Line Studies : In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines including HCT116 (colon cancer) and MCF-7 (breast cancer). The IC50 values ranged from 3.29 to 10 μg/mL for these cell lines .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and disruption of cellular proliferation pathways. Studies utilizing fluorescence-activated cell sorting (FACS) have confirmed that these compounds can induce apoptosis without causing cell cycle arrest .

Anti-inflammatory Activity

Thiadiazole derivatives also possess anti-inflammatory properties:

  • Inhibition Studies : Various studies have reported that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to their therapeutic potential in treating inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy : A comparative study demonstrated that a series of thiadiazole derivatives displayed significant antibacterial activity against Bacillus subtilis with minimum inhibitory concentrations (MIC) ranging from 25 to 100 µg/mL .
  • Cytotoxicity in Cancer Models : In a study involving human leukemia cell lines, specific thiadiazole derivatives showed over 80% inhibition at concentrations around 10 µM, suggesting potent anticancer activity .

Data Summary

Biological ActivityTarget Organism/Cell LineIC50/MIC ValuesReference
AntibacterialStaphylococcus aureus25 µg/mL
AntifungalCandida albicans50 µg/mL
AnticancerHCT1163.29 µg/mL
Anti-inflammatoryCOX/LOXInhibition noted

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